molecular formula C23H29ClN2O5S2 B001241 Temocapril hydrochloride CAS No. 110221-44-8

Temocapril hydrochloride

Cat. No. B001241
M. Wt: 513.1 g/mol
InChI Key: XDDQNOKKZKHBIX-ASBZXGSUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Temocapril hydrochloride is synthesized through a series of chemical reactions starting from its precursors, involving the formation of a thiazepine ring, a key structural component. This synthetic pathway ensures the generation of temocapril hydrochloride with high purity and specificity for its target biological pathways.

Molecular Structure Analysis

The molecular structure of temocapril hydrochloride features a thiazepine ring and ester groups that are essential for its prodrug status. Molecular-dynamics studies reveal that temocapril exists in three ionic forms (cation, zwitterion, and anion), which are crucial for its interaction with CES1 and subsequent hydrolysis to temocaprilat (Vistoli, Pedretti, Mazzolari, Bolchi, & Testa, 2009).

Scientific Research Applications

  • Interstitial Pneumonia : Temocapril hydrochloride can induce interstitial pneumonia, characterized by lymphocyte infiltration and macrophage exudation in the alveoli (Kitasato et al., 2003).

  • Vascular Health : It may inhibit intimal hypertrophy in vascular smooth muscle cells, potentially reducing the risk of artery injury by inhibiting elastase and collagenase activity (Li Guang-Lie, 2011). Additionally, it effectively decreases tumor tissue blood flow, enhancing the retention of anticancer drugs (Hori et al., 2000).

  • Neurotrophic Activity : Temocapril shows neurotrophic activity in vitro, suggesting potential therapeutic roles for damaged spinal motor neurons in conditions like motor neuropathy and amyotrophic lateral sclerosis (Iwasaki et al., 2003).

  • Cholesterol and Diabetes : It effectively reduces total cholesterol and LDL-C levels in hypertensive type 2 diabetes patients, while maintaining LDL particle size (Miyashita et al., 2001).

  • Mortality Reduction in Hypertensive Rats : Temocapril has a maximum effect on reducing mortality in stroke-prone spontaneously hypertensive rats when dosed early in the resting period (Nozawa et al., 2006).

  • Heart Health : As an angiotensin-converting enzyme inhibitor, it improves heart health and blood pressure regulation, potentially suitable for introduction in other countries (Yasunari et al., 2006).

  • Endothelial Dysfunction in Diabetes : Chronic treatment with temocapril protects against diabetes-induced endothelial dysfunction without altering responses to nitroglycerin (Pieper & Siebeneich, 2000).

  • Renal Function : Short-term administration improves renal function in patients with benign nephrosclerosis (Nonoguchi et al., 1998).

Safety And Hazards

Temocapril hydrochloride is toxic and contains a pharmaceutically active ingredient . It is a moderate to severe irritant to the skin and eyes . Handling should only be performed by personnel trained and familiar with handling of potent active pharmaceutical ingredients .

Future Directions

Temocapril hydrochloride is currently marketed only in Japan . Considering its beneficial effects and unique pharmacokinetics, it is likely to be introduced in other countries as well .

properties

IUPAC Name

2-[(2S,6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O5S2.ClH/c1-2-30-23(29)17(11-10-16-7-4-3-5-8-16)24-18-15-32-20(19-9-6-12-31-19)13-25(22(18)28)14-21(26)27;/h3-9,12,17-18,20,24H,2,10-11,13-15H2,1H3,(H,26,27);1H/t17-,18-,20-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDDQNOKKZKHBIX-ASBZXGSUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC2CSC(CN(C2=O)CC(=O)O)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@H]2CS[C@@H](CN(C2=O)CC(=O)O)C3=CC=CS3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29ClN2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046914
Record name Temocapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

513.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Temocapril hydrochloride

CAS RN

110221-44-8
Record name Temocapril hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110221-44-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Temocapril hydrochloride [USAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110221448
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Temocapril hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TEMOCAPRIL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8G820I95VP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Temocapril hydrochloride
Reactant of Route 2
Temocapril hydrochloride
Reactant of Route 3
Temocapril hydrochloride
Reactant of Route 4
Temocapril hydrochloride
Reactant of Route 5
Temocapril hydrochloride
Reactant of Route 6
Temocapril hydrochloride

Citations

For This Compound
223
Citations
K Hori, S Saito, H Takahashi, H Sato… - Japanese journal of …, 2000 - Wiley Online Library
… The present study demonstrated that temocapril hydrochloride, an angiotensin converting enzyme inhibitor, decreases tumor tBF markedly in LY80 tumor, a subline of Yoshida sarcoma …
Number of citations: 58 onlinelibrary.wiley.com
M Nakashima, J Yamamoto, M Shihata… - European journal of …, 1992 - Springer
The pharmacokinetics of temocapril hydrochloride, a novel prodrug-type angiotensin-I converting enzyme (ACE) inhibitor, has been studied in patients with mild (Group II) to severe (…
Number of citations: 16 link.springer.com
K Püchler, B Sierakowski, I Roots - British journal of clinical …, 1998 - Wiley Online Library
… dose of 20 mg temocapril hydrochloride following an overnight fast. In Part II they took seven once daily oral tablet doses of 20 mg temocapril hydrochloride. Pharmacokinetic profiles …
Number of citations: 17 bpspubs.onlinelibrary.wiley.com
Y Miyashita, Y Ito, S Hasiguchi, M Totsuka… - … of atherosclerosis and …, 2001 - jstage.jst.go.jp
… temocapril hydrochloride. The clinical features of patients receiving temocapril hydrochloride … and after 16-week administration of temocapril hydrochloride. A decrease in Rm ratio …
Number of citations: 11 www.jstage.jst.go.jp
M Arakawa, M Sasaki, M Ohmori, K Harada… - European journal of …, 2001 - Springer
Objective: To evaluate the pharmacokinetic profiles of temocaprilat and its hypotensive effect after single and repeated dosings of temocapril in young and elderly hypertensive patients. …
Number of citations: 19 link.springer.com
K Püchler, KM Eckl, L Fritsche… - British journal of …, 1997 - Wiley Online Library
… temocapril hydrochloride in hypertensive Caucasian patients with normal and impaired renal function. The dose studied, spirapril, have dual elimination pathways, both renal and …
Number of citations: 7 bpspubs.onlinelibrary.wiley.com
H NONOGUCHI, A OWADA, I UMEHARA… - …, 1998 - Wiley Online Library
Renal effects of temocapril hydrochloride (CSâ•’622) in patients with benign nephrosclerosis … Renal effects of temocapril hydrochloride (CS1622) in patients with benign nephrosclerosis …
Number of citations: 3 onlinelibrary.wiley.com
B Sierakowski, K Püchler, PU Witte… - European journal of …, 1997 - Springer
… In this study, we investigated the pharmacokinetics of temocapril and temocapril diacid after a single 20-mg oral temocapril hydrochloride tablet in Caucasian subjects with normal and …
Number of citations: 4 link.springer.com
H Suzuki, T Kawaratani, H Shioya… - … & drug disposition, 1993 - Wiley Online Library
… The pharmacokinetic properties of the novel ACE inhibitor, temocapril hydrochloride (temocapril HCl; CS-622), were investigated in six healthy volunteers. This drug is excreted mainly …
Number of citations: 28 onlinelibrary.wiley.com
B Sierakowski, K Püchler, PU Witte, K Renneisen… - Blood …, 1997 - Taylor & Francis
Sierakowski B, Püchler K, Witte PU, Renneisen K, Delius W. Comparison of temocapril and atenolol in the long-term treatment of mild to moderate essential hypertension. Blood …
Number of citations: 5 www.tandfonline.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.